

An In-Depth Technical Guide to 1-Allyl-3,7-dimethylxanthine

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Compound of Interest

Compound Name: 1-Allyl-3,7-dimethylxanthine

Cat. No.: B15131428

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Core Compound Data

1-Allyl-3,7-dimethylxanthine is a derivative of theobromine, a naturally occurring xanthine found in cocoa beans. The introduction of an allyl group at the 1-position modifies its chemical and pharmacological properties. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and relevant experimental protocols.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ N ₄ O ₂	[1]
Molecular Weight	220.23 g/mol	[1]
CAS Number	2530-99-6	[1]
Synonyms	1-Allyltheobromine, 3,7-Dihydro-3,7-dimethyl-1-(2-propenyl)-1H-purine-2,6-dione	

Experimental Protocols

Synthesis of 1-Allyl-3,7-dimethylxanthine

The primary route for synthesizing **1-Allyl-3,7-dimethylxanthine** is through the N-alkylation of 3,7-dimethylxanthine (theobromine). Below are two detailed protocols based on historical and contemporary methods.

Protocol 1: Classical Synthesis using Allyl Bromide and Caustic Potash^[2]

- Materials:
 - 3,7-dimethylxanthine (Theobromine)
 - Absolute Alcohol
 - 48% Aqueous Solution of Caustic Potash (Potassium Hydroxide)
 - Allyl Bromide
 - Chloroform
 - Sodium Hydroxide Solution
- Procedure:
 - Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.
 - While stirring, add 115 parts of a 48% aqueous solution of caustic potash.
 - Heat the mixture to boiling.
 - Over the course of two hours, slowly add 115 parts of allyl bromide while maintaining boiling.
 - Continue boiling for an additional two hours.
 - Distill off the alcohol.
 - Treat the residue to crystallize the principal quantity of **1-allyl-3,7-dimethylxanthine**.
 - To remove any unreacted 3,7-dimethylxanthine, add a solution of sodium hydroxide to dissolve it.

- The remaining crystallized **1-allyl-3,7-dimethylxanthine** is then collected.
- The filtrate can be further processed by shaking with chloroform to recover any remaining product.
- For purification, recrystallize the product from water.

Protocol 2: Synthesis using Sodium t-Butanolate in DMF^[1]

- Materials:
 - Theobromine
 - Allyl Bromide
 - Sodium t-Butanolate
 - N,N-dimethylformamide (DMF)
- Procedure:
 - In a reaction vessel, combine theobromine and allyl bromide with sodium t-butanolate in N,N-dimethylformamide.
 - Heat the mixture at 150°C for 12 hours.
 - Cool the reaction mixture to 100°C and maintain for an additional 12 hours.
 - Isolate the product from the reaction mixture. This method reports a yield of approximately 95%.

Adenosine A1 Receptor Competitive Binding Assay^{[3][4]}

This assay determines the binding affinity of **1-Allyl-3,7-dimethylxanthine** to the adenosine A1 receptor by measuring its ability to compete with a radiolabeled ligand.

- Materials:

- Membrane homogenates from CHO cells transfected with the human Adenosine A1 Receptor.
- [³H]DPCPX (a radiolabeled A1 receptor antagonist).
- **1-Allyl-3,7-dimethylxanthine** (test compound).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
- Adenosine Deaminase (ADA).
- Non-specific binding control: 1 μM DPCPX (unlabeled).
- 96-well filter plates.
- Scintillation counter.
- Procedure:
 - Prepare serial dilutions of **1-Allyl-3,7-dimethylxanthine**.
 - In a 96-well plate, incubate the CHO cell membrane homogenates with 1 nM [³H]DPCPX and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with 1 μM unlabeled DPCPX).
 - Add 2 UI/mL of adenosine deaminase to the buffer.
 - Incubate the plate for 60 minutes at 22°C.
 - Terminate the reaction by rapid filtration through the 96-well filter plates.
 - Wash the filters with ice-cold 50 mM Tris-HCl.
 - Dry the filters and measure the radioactivity using a scintillation counter.
 - Calculate the specific binding and determine the IC₅₀ and K_i values for **1-Allyl-3,7-dimethylxanthine**.

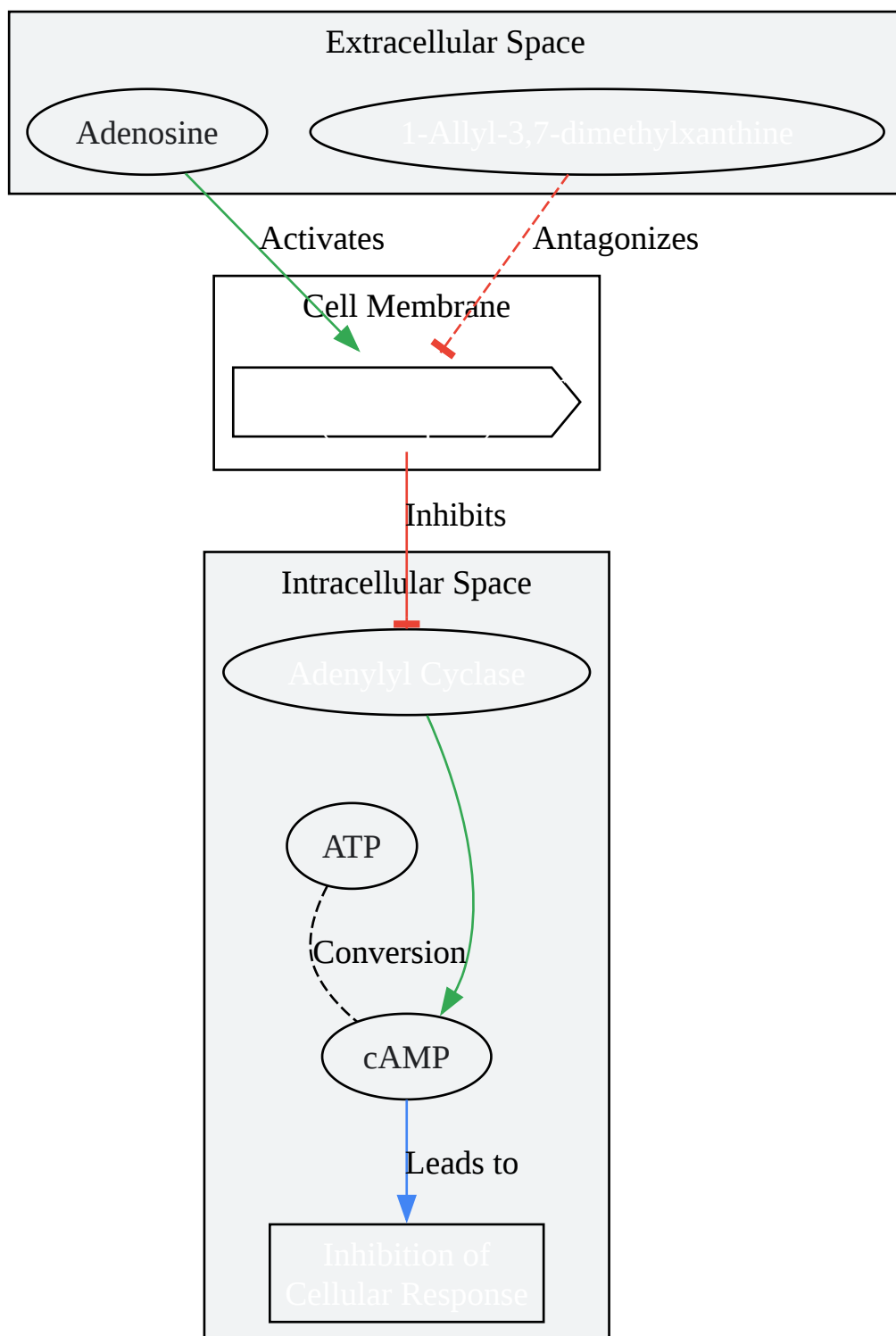
Phosphodiesterase 4 (PDE4) Inhibition Assay[5][6]

This fluorescence polarization assay measures the ability of **1-Allyl-3,7-dimethylxanthine** to inhibit the enzymatic activity of PDE4.

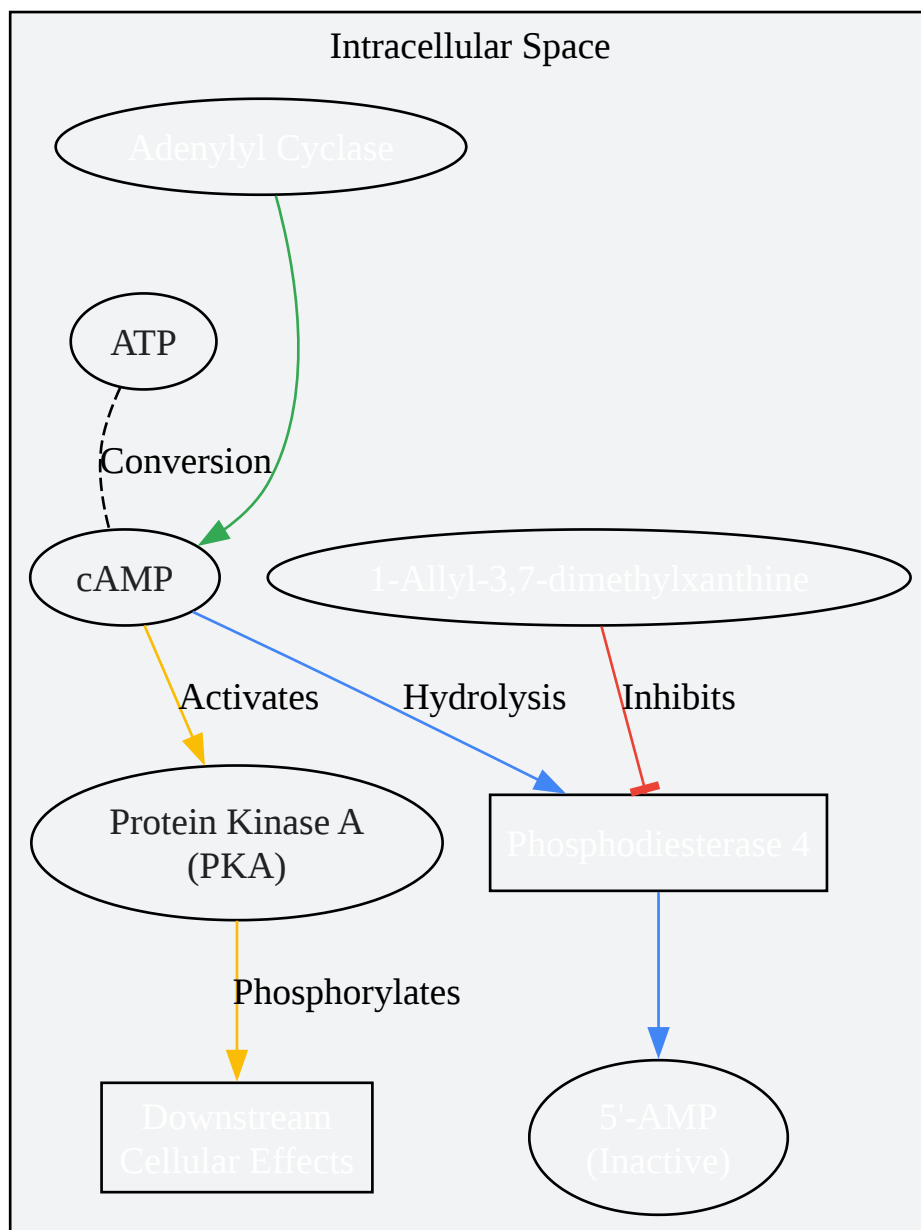
- Materials:
 - Recombinant human PDE4 enzyme.
 - FAM-cAMP (fluorescently labeled cAMP substrate).
 - **1-Allyl-3,7-dimethylxanthine** (test compound).
 - Assay Buffer: Tris-based buffer (pH 7.2-7.5) containing MgCl₂.
 - Binding agent that specifically binds to the hydrolyzed AMP product.
 - 384-well plates.
 - Microplate reader capable of measuring fluorescence polarization.
- Procedure:
 - Prepare serial dilutions of **1-Allyl-3,7-dimethylxanthine** in DMSO.
 - Add the diluted compounds to the wells of a 384-well plate.
 - Add the recombinant PDE4 enzyme to each well (except for "no enzyme" controls) and pre-incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding the FAM-cAMP substrate to all wells.
 - Incubate the plate for 60 minutes at room temperature.
 - Terminate the reaction by adding the binding agent.
 - Incubate for at least 60 minutes at room temperature, protected from light.
 - Measure the fluorescence polarization of each well.

- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

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